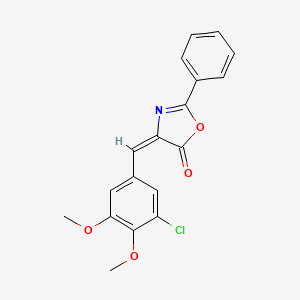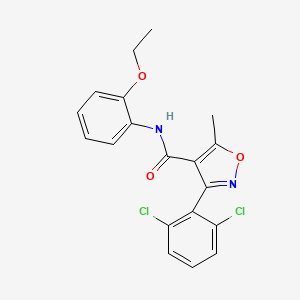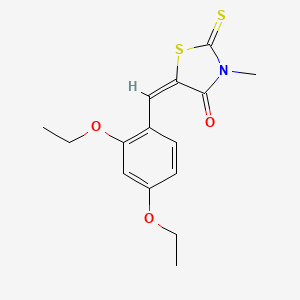![molecular formula C16H23N3O4S B6098501 ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B6098501.png)
ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDC belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of viruses such as HIV and hepatitis C. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a potential candidate for various applications. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, and its use in vivo may lead to adverse side effects.
Direcciones Futuras
There are several future directions for the study of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. This compound may also be studied for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction between ethyl 4-aminopiperazine-1-carboxylate and 2,5-dimethoxybenzoylisothiocyanate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. It is known to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
ethyl 4-[(2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-23-16(20)19-9-7-18(8-10-19)15(24)17-13-11-12(21-2)5-6-14(13)22-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPULJNHLHWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6098419.png)

![6-[(diethylamino)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6098437.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B6098447.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6098456.png)
![4'-[(2,4-dihydroxy-5-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6098471.png)
acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6098478.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6098482.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6098495.png)
![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)


![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)
